2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
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Description
2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H14ClFN6O and its molecular weight is 432.84. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine' involves the synthesis of intermediate compounds followed by their coupling to form the final product.
Starting Materials
2-fluorobenzaldehyde, 3-pyridinecarboxaldehyde, ethyl acetoacetate, hydrazine hydrate, sodium ethoxide, chlorine gas, sodium azide, sulfuric acid, sodium nitrite, sodium nitrate, sodium bicarbonate, sodium hydroxide, acetic anhydride, acetic acid, ethanol
Reaction
Step 1: Synthesis of 2-fluoro-6-(2-fluorophenyl)chromen-4-one by reacting 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide., Step 2: Synthesis of 2-chloro-6-(2-fluorophenyl)chromen-4-one by reacting 2-fluoro-6-(2-fluorophenyl)chromen-4-one with chlorine gas in the presence of sulfuric acid., Step 3: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-hydroxychromen-4-one by reacting 2-chloro-6-(2-fluorophenyl)chromen-4-one with sodium hydroxide., Step 4: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-hydroxy-12-nitrochromen-4-one by reacting 2-chloro-6-(2-fluorophenyl)-7-hydroxychromen-4-one with sodium nitrite and sulfuric acid., Step 5: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-amino-12-nitrochromen-4-one by reducing 2-chloro-6-(2-fluorophenyl)-7-hydroxy-12-nitrochromen-4-one with sodium azide and hydrazine hydrate., Step 6: Synthesis of 2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine by reacting 2-chloro-6-(2-fluorophenyl)-7-amino-12-nitrochromen-4-one with pyridine-3-carboxaldehyde, sodium nitrate, and sodium bicarbonate in acetic anhydride and acetic acid mixture., Step 7: Purification of the final product by recrystallization from ethanol.
properties
IUPAC Name |
4-chloro-9-(2-fluorophenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),3,5,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN6O/c23-13-7-8-17-15(10-13)19-18(21(31-17)14-5-1-2-6-16(14)24)20(12-4-3-9-25-11-12)30-22(26-19)27-28-29-30/h1-11,20-21H,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBJMHZIHGRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=C(O2)C=CC(=C4)Cl)NC5=NN=NN5C3C6=CN=CC=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-(2-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine |
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